

N-Oleoyl Valine: A Technical Guide to its Discovery and Initial Characterization

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Compound of Interest

Compound Name: *N-Oleoyl Valine*

Cat. No.: *B593688*

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Abstract

N-Oleoyl Valine is an endogenous N-acyl amino acid (NAAA) that has garnered significant interest within the scientific community due to its role as a modulator of the transient receptor potential vanilloid 3 (TRPV3) channel. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of **N-Oleoyl Valine**, drawing from key studies in the field of lipidomics and pharmacology. It is designed to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data summaries, and visual representations of relevant biological pathways and workflows.

Discovery and Identification

The discovery of **N-Oleoyl Valine** was not a singular event but rather the result of advancements in lipidomics enabling broad screening for novel endogenous signaling molecules. A pivotal study by Tan et al. in 2010, utilizing a targeted lipidomics approach, led to the identification of 50 novel endogenous N-acyl amino acids in rat brain tissue, which included N-oleoyl conjugates of various amino acids[1]. While this study did not focus exclusively on **N-Oleoyl Valine**, it laid the groundwork for its identification as part of a larger family of previously uncharacterized bioactive lipids.

Subsequent research by Raboune et al. in 2014 further characterized the biological activity of a diverse library of N-acyl amides, including **N-Oleoyl Valine**, and established its role as a modulator of TRPV channels[2].

Core Chemical and Physical Properties

The fundamental properties of **N-Oleoyl Valine** are summarized in the table below, with data compiled from PubChem[3].

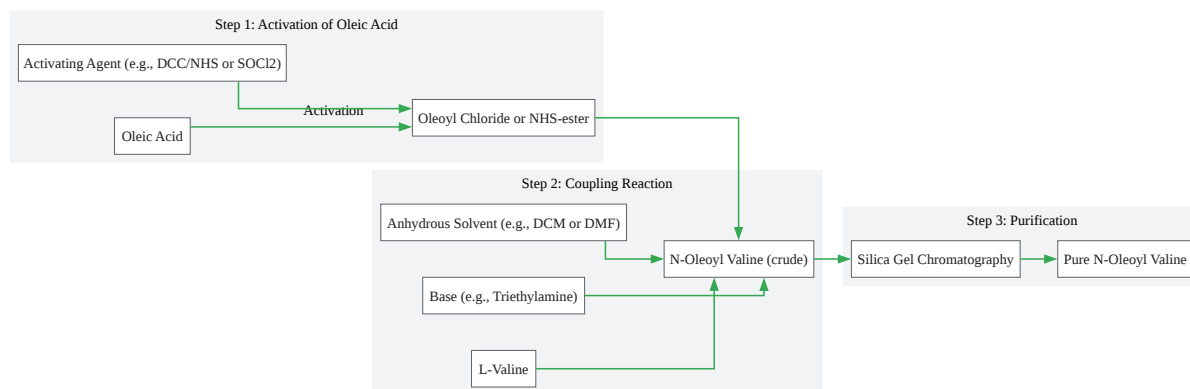
Property	Value
Molecular Formula	C23H43NO3
Molecular Weight	381.6 g/mol
IUPAC Name	(2S)-3-methyl-2-[[[(9Z)-octadec-9-enoyl]amino]butanoic acid
CAS Number	60374-41-6
Appearance	Predicted to be a solid
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO

Experimental Protocols

Chemical Synthesis of N-Oleoyl Valine

The synthesis of **N-Oleoyl Valine** can be achieved through the coupling of oleic acid and the amino acid L-valine. A general and adaptable protocol is outlined below.

Workflow for Chemical Synthesis:



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Caption: Chemical synthesis workflow for **N-Oleoyl Valine**.

Methodology:

- **Activation of Oleic Acid:** Oleic acid is converted to a more reactive species to facilitate amide bond formation. This can be achieved by reacting oleic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dichloromethane (DCM) to form an NHS-ester. Alternatively, oleic acid can be converted to oleoyl chloride using thionyl chloride (SOCl₂).
- **Coupling Reaction:** The activated oleic acid (oleoyl chloride or NHS-ester) is then reacted with L-valine in the presence of a base, such as triethylamine, in an anhydrous solvent. The

reaction is typically carried out at room temperature with stirring.

- Purification: The crude product is purified using silica gel column chromatography to yield pure **N-Oleoyl Valine**.

Identification and Characterization by Mass Spectrometry and NMR Spectroscopy

The initial identification and structural confirmation of **N-Oleoyl Valine** in biological samples were performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1].

Experimental Workflow for Identification:



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Caption: Workflow for the identification of **N-Oleoyl Valine**.

Mass Spectrometry (MS) Protocol:

- Sample Preparation: Brain tissue is homogenized and subjected to lipid extraction using a method such as the Folch procedure (chloroform/methanol/water)[4].
- Liquid Chromatography: The lipid extract is separated using high-performance liquid chromatography (HPLC) with a C18 reversed-phase column.
- Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source.
 - MS1 (Full Scan): A full scan is performed to identify the precursor ion corresponding to the mass of **N-Oleoyl Valine** ($[M-H]^-$ at m/z 380.3).

- MS2 (Tandem MS): The precursor ion is fragmented using collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure.

Expected MS/MS Fragmentation:

Precursor Ion (m/z)	Key Fragment Ions (m/z)	Fragment Identity
380.3 ([M-H] ⁻)	281.2	[Oleic acid - H] ⁻
116.1	[Valine - H] ⁻	

NMR Spectroscopy Protocol:

While detailed NMR data for **N-Oleoyl Valine** is not extensively published, the following represents a general protocol for acquiring ¹H and ¹³C NMR spectra for structural confirmation of the synthesized compound.

- Sample Preparation: The purified **N-Oleoyl Valine** is dissolved in a deuterated solvent (e.g., CDCl₃ or MeOD).
- ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and coupling patterns of the protons in the molecule.
- ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.

Biological Activity and Initial Characterization

N-Oleoyl Valine has been identified as an antagonist of the TRPV3 channel, a non-selective cation channel involved in thermosensation, pain perception, and skin physiology.

TRPV3 Antagonist Activity

The antagonist activity of **N-Oleoyl Valine** at the TRPV3 channel was characterized by assessing its ability to inhibit the influx of calcium (Ca²⁺) in cells expressing the receptor.

Experimental Workflow for TRPV3 Antagonist Assay:



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Caption: Workflow for assessing TRPV3 antagonist activity.

Calcium Imaging Protocol:

- **Cell Culture and Transfection:** Human embryonic kidney (HEK293) cells are transfected with a plasmid encoding for the human TRPV3 channel.
- **Dye Loading:** The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
- **Treatment:** The cells are pre-incubated with varying concentrations of **N-Oleoyl Valine**.
- **Activation and Measurement:** The cells are then stimulated with a known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate (2-APB) or by increasing the temperature). The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye.
- **Data Analysis:** The inhibitory effect of **N-Oleoyl Valine** is quantified by comparing the calcium response in its presence to the response with the agonist alone.

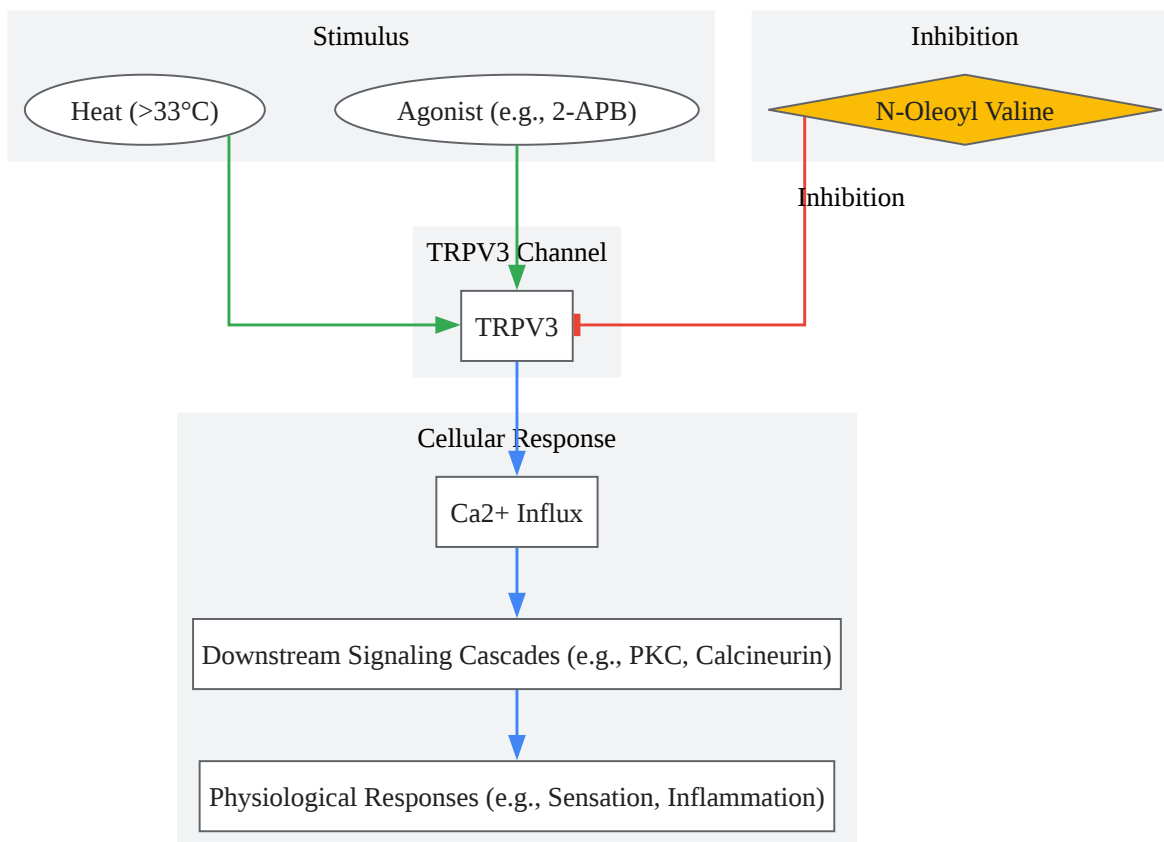
Quantitative Data from Functional Assays:

Compound	Target	Assay Type	Effect	Potency (IC ₅₀ /EC ₅₀)	Reference
N-Oleoyl Valine	TRPV3	Calcium Influx	Antagonist	~10 µM	
2-APB	TRPV3	Calcium Influx	Agonist	Varies with conditions	

Signaling Pathway

As an antagonist of TRPV3, **N-Oleoyl Valine** is proposed to inhibit the downstream signaling cascades initiated by TRPV3 activation. The activation of TRPV3 leads to an influx of cations, primarily Ca²⁺, which can then trigger various cellular responses.

TRPV3 Signaling Pathway and Inhibition by **N-Oleoyl Valine**:



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Caption: TRPV3 signaling and its inhibition by **N-Oleoyl Valine**.

Conclusion

N-Oleoyl Valine represents a significant discovery within the expanding class of N-acyl amino acid signaling molecules. Its identification through advanced lipidomics and subsequent characterization as a TRPV3 antagonist have opened new avenues for research into the physiological roles of this channel and the therapeutic potential of its modulators. This technical guide provides a consolidated resource of the foundational knowledge on **N-Oleoyl Valine**,

offering detailed methodologies and data to support further investigation and drug development efforts in this promising area.

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References

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